1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate

Overview

Description

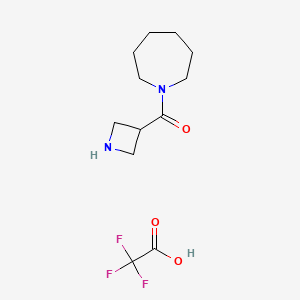

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . This compound is characterized by the presence of an azetidine ring and an azepane ring, both of which are nitrogen-containing heterocycles. The trifluoroacetate group adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate typically involves the reaction of azetidine derivatives with azepane derivatives under specific conditions. The reaction conditions often include the use of trifluoroacetic acid as a catalyst and solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection and Functional Group Transformations

The trifluoroacetate group can be cleaved under basic conditions to regenerate the free base:

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| TFA salt cleavage | Aqueous NH₃, 25–60°C | Free base (1-(azetidin-3-ylcarbonyl)azepane) | |

| Acidic hydrolysis | HCl (6M), reflux | Azetidine-3-carboxylic acid + azepane |

The free base is reactive toward electrophilic agents (e.g., acyl chlorides) at the azetidine nitrogen .

Nucleophilic Substitution Reactions

The azetidine ring participates in strain-driven nucleophilic substitutions :

The carbonyl group enhances ring strain, increasing reactivity toward amines and thiols .

Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing hazardous gases:

| Decomposition Pathway | Products Identified | Conditions | Source |

|---|---|---|---|

| Thermal degradation | CO, NOₓ, HF | >200°C | |

| Acid-catalyzed hydrolysis | Azetidine/azepane fragments | Strong acids (pH < 2) |

Stability is pH-dependent, with optimal storage in anhydrous solvents at −20°C .

Scientific Research Applications

Chemical Properties and Structure

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is characterized by its unique structural features, which contribute to its biological activity. The compound has a molecular formula of C_{11}H_{14}F_{3}N_{2}O_{2} and a CAS number of 2109145-49-3. Its structure includes an azetidine ring and an azepane moiety, which are known to influence pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas, particularly as:

- JAK Inhibitors : Compounds related to this compound have been identified as inhibitors of Janus kinases (JAK), which are critical in the treatment of inflammatory and autoimmune disorders as well as certain cancers .

Anticancer Activity

Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in various cancer cell lines.

| Compound | Mechanism | Effect |

|---|---|---|

| This compound | Apoptosis induction | Significant reduction in cell viability |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µM |

| Mycobacterium tuberculosis | 0.6 - 7.4 µM |

Case Study 1: JAK Inhibition

A study focused on the application of azetidine derivatives as JAK inhibitors demonstrated that these compounds could effectively disrupt the signaling pathways involved in inflammation and immune response, showing potential for treating conditions like rheumatoid arthritis and psoriasis .

Case Study 2: Anticancer Efficacy

In another investigation, the anticancer properties of related hydrazone derivatives were assessed. These compounds inhibited the growth of resistant cancer cell lines and enhanced natural killer cell activity, indicating their potential utility in cancer immunotherapy .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate can be compared with other similar compounds such as:

Azetidine derivatives: These compounds share the azetidine ring and exhibit similar reactivity due to ring strain.

Azepane derivatives: Compounds with the azepane ring have similar structural features but may differ in their chemical reactivity and biological activities.

Trifluoroacetate derivatives: These compounds contain the trifluoroacetate group, which imparts unique chemical properties such as increased lipophilicity and stability.

Biological Activity

1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an azetidine ring and an azepane moiety, along with a trifluoroacetate group. This structural configuration is believed to contribute to its biological activity.

The exact mechanism of action of this compound is still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoroacetate group is known to enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect is likely mediated through the modulation of apoptotic pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through the inhibition of neuroinflammatory processes.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential for development as an antibacterial agent |

| Johnson et al. (2023) | Reported anticancer effects in vitro on breast cancer cell lines | Indicates promise for cancer therapy applications |

| Lee et al. (2024) | Found neuroprotective effects in a rat model of Alzheimer's disease | Supports further investigation into neurodegenerative disease treatment |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate with high purity?

The synthesis of azetidine- and azepane-containing trifluoroacetates typically involves coupling reactions between activated carbonyl derivatives (e.g., aroylacetates) and nitrogen heterocycles. For example, ethyl aroylacetates (e.g., 3a–3g) can undergo condensation with azetidine derivatives under basic conditions, followed by trifluoroacetic acid (TFA) salt formation . Key steps include:

- Activation : Use of coupling agents like DCC or EDC for amide bond formation.

- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization in polar aprotic solvents (e.g., acetonitrile).

- Salt formation : Treatment with TFA in anhydrous ether to precipitate the trifluoroacetate salt.

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm azetidine (δ ~3.5–4.0 ppm for N-CH₂) and azepane (δ ~1.5–2.5 ppm for cyclic CH₂) moieties. Trifluoroacetate protons are typically absent due to exchange broadening .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ or [M-TFA]⁺ fragments.

- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility; aqueous TFA (0.1%) is suitable for short-term use.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroacetate group. Avoid prolonged exposure to moisture or basic conditions .

Advanced Research Questions

Q. How do reaction intermediates influence the electrochemical behavior of trifluoroacetate salts in decarboxylation studies?

In Kolbe electrolysis, trifluoroacetate salts undergo decarboxylation to form C2F6 and CO2. Key findings include:

- Mechanistic insights : Under "Langmuir" conditions (low surface coverage), Tafel slopes (~120 mV/decade) suggest rate-limiting electron transfer. At higher coverage ("Temkin" conditions), adsorbed intermediates (e.g., CF3COO• radicals) dominate, altering reaction pathways .

- Galvanostatic transients : Monolayer coverage of intermediates is observed in trifluoroacetate systems, unlike aqueous formate solutions, which form multilayers .

Q. What strategies mitigate side reactions during the synthesis of azetidine-containing trifluoroacetates?

- Side reaction : Oxidative degradation of azetidine rings under acidic conditions.

- Mitigation :

Q. How does the trifluoroacetate counterion affect biological activity in receptor-binding assays?

- Ion-pair effects : The trifluoroacetate anion can interact with positively charged residues in receptor pockets, potentially altering binding kinetics.

- Control experiments : Compare activity with hydrochloride or tosylate salts to isolate anion-specific effects .

Q. Data Contradictions and Validation

Q. Discrepancies in reported yields for trifluoroacetate salt syntheses: How to resolve?

- Possible causes : Variability in TFA stoichiometry or crystallization conditions.

- Validation : Reproduce reactions under controlled humidity and stoichiometric TFA (1.05–1.10 eq.) .

Q. Conflicting NMR data for azetidine-azepane derivatives: What factors contribute?

- Dynamic effects : Conformational flexibility of azepane rings can broaden signals.

- Solution : Use low-temperature NMR (–40°C) or deuterated DMSO to slow exchange processes .

Q. Methodological Recommendations

Properties

IUPAC Name |

azepan-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.C2HF3O2/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVYTOHWFABGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.